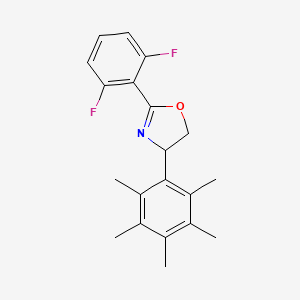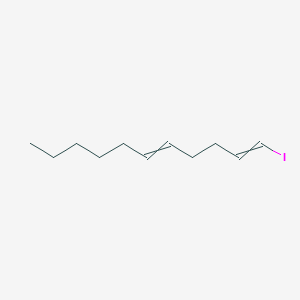![molecular formula C16H7F4NOS B12556238 Methanone, (2,4-difluorophenyl)[4-(2,4-difluorophenyl)-2-thiazolyl]- CAS No. 194491-59-3](/img/structure/B12556238.png)
Methanone, (2,4-difluorophenyl)[4-(2,4-difluorophenyl)-2-thiazolyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (2,4-difluorophenyl)[4-(2,4-difluorophenyl)-2-thiazolyl]- is a complex organic compound characterized by the presence of difluorophenyl and thiazolyl groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2,4-difluorophenyl)[4-(2,4-difluorophenyl)-2-thiazolyl]- typically involves the reaction of 2,4-difluorobenzaldehyde with thioamide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol, to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity Methanone, (2,4-difluorophenyl)[4-(2,4-difluorophenyl)-2-thiazolyl]- on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, (2,4-difluorophenyl)[4-(2,4-difluorophenyl)-2-thiazolyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The difluorophenyl groups can undergo electrophilic aromatic substitution reactions with halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Methanone, (2,4-difluorophenyl)[4-(2,4-difluorophenyl)-2-thiazolyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methanone, (2,4-difluorophenyl)[4-(2,4-difluorophenyl)-2-thiazolyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,4-Difluorophenyl)(4-piperidinyl)methanone
- Methanone, (2,4-dihydroxyphenyl)phenyl-
- Bis(4-fluorophenyl)methanol
Uniqueness
Methanone, (2,4-difluorophenyl)[4-(2,4-difluorophenyl)-2-thiazolyl]- is unique due to the presence of both difluorophenyl and thiazolyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
194491-59-3 |
|---|---|
Formule moléculaire |
C16H7F4NOS |
Poids moléculaire |
337.3 g/mol |
Nom IUPAC |
(2,4-difluorophenyl)-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]methanone |
InChI |
InChI=1S/C16H7F4NOS/c17-8-1-3-10(12(19)5-8)14-7-23-16(21-14)15(22)11-4-2-9(18)6-13(11)20/h1-7H |
Clé InChI |
UXVZOPAAFCQMDL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)F)C2=CSC(=N2)C(=O)C3=C(C=C(C=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


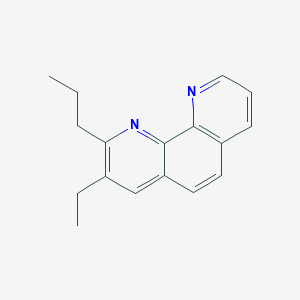
![1,2-Benzenedicarbonitrile, 3-[4-(1-methyl-1-phenylethyl)phenoxy]-](/img/structure/B12556166.png)
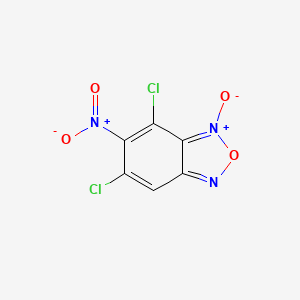
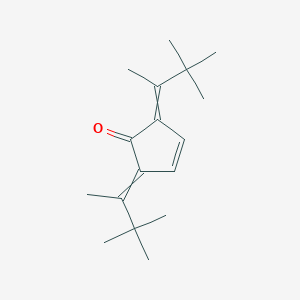


![1-{3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B12556187.png)

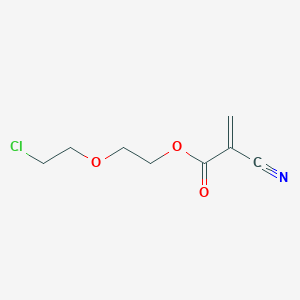
![4-[(E)-Phenyldiazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12556212.png)
![2-[2-[Benzyl(methyl)amino]ethoxy]ethanamine](/img/structure/B12556216.png)

